

Comparative Analysis of Casdatifan for Previously Treated Clear Cell Renal Cell Carcinoma

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Compound of Interest		
Compound Name:	Casdatifan	
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This guide provides a comparative overview of the investigational agent **Casdatifan** against a current standard of care for the treatment of advanced clear cell renal cell carcinoma (ccRCC) in previously treated patients. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel therapeutic.

Casdatifan (formerly AB521) is an investigational, orally bioavailable small-molecule inhibitor of Hypoxia-Inducible Factor- 2α (HIF- 2α).[1][2] In ccRCC, dysregulation of the von Hippel-Lindau (VHL) pathway is a near-universal event, leading to the accumulation of HIF- 2α and the subsequent transcription of numerous oncogenes that drive tumor growth, proliferation, and angiogenesis.[2][3] By directly targeting HIF- 2α , Casdatifan is designed to block this key oncogenic signaling pathway.[1]

The following sections present clinical data from the Phase 1/1b ARC-20 study, detail the experimental protocol, and provide visualizations of the relevant biological pathway and trial workflow. For comparative context, data from the pivotal Phase 3 LITESPARK-005 trial of Belzutifan, an approved HIF-2 α inhibitor, is used as a standard of care benchmark, as it was studied in a similar patient population.[4][5]

Quantitative Data Summary

The clinical performance of **Casdatifan** from the single-arm ARC-20 study is summarized below. For comparison, data from the LITESPARK-005 trial, which evaluated Belzutifan against



Everolimus in patients with ccRCC who had progressed after anti-PD-1/L1 and VEGFR TKI therapies, is provided.[4][5]

Table 1: Efficacy in Previously Treated ccRCC

Endpoint	Casdatifan (ARC-20, 100 mg QD Cohort)	Belzutifan (LITESPARK- 005)
Population Size	N=31	N=374
Median Follow-up	12.4 months	35.8 months[3]
Confirmed Objective Response Rate (ORR)	35% (95% CI, 19%-55%)[6]	22.7%[5]
Complete Response (CR)	0%[6]	Not specified
Partial Response (PR)	35%[6]	Not specified
Stable Disease (SD)	48%[6]	Not specified
Disease Control Rate (DCR)	81% (Confirmed responses + SD)[6]	Not specified
Median Progression-Free Survival (mPFS)	Not Estimable (NE) (95% CI, 5.7-NE)[6]	5.6 months[4]
Median Time to Response	2.8 months[6]	3.8 months[5]
Median Duration of Response	Not Reached	19.5 months[5]

Note: Cross-trial comparisons should be interpreted with caution due to inherent differences in study design, patient populations, and methodologies.[6]

Table 2: Safety and Tolerability Profile



Adverse Event (AE)	Casdatifan (ARC-20, 100 mg QD Cohort)	Belzutifan (LITESPARK- 005)
Any Grade Treatment- Emergent AEs (TEAEs)	93% (related to study drug)[2]	Not specified
Grade ≥3 TEAEs	41%[2]	Not specified
Most Common Grade ≥3 TEAEs	Anemia (17%), Hypoxia (10%) [2]	Anemia, Fatigue[5]
AEs Leading to Discontinuation	One patient due to anemia, two due to hypoxia (across all doses)[7]	~6%[5]

Experimental Protocols ARC-20 Phase 1/1b Study (Casdatifan)

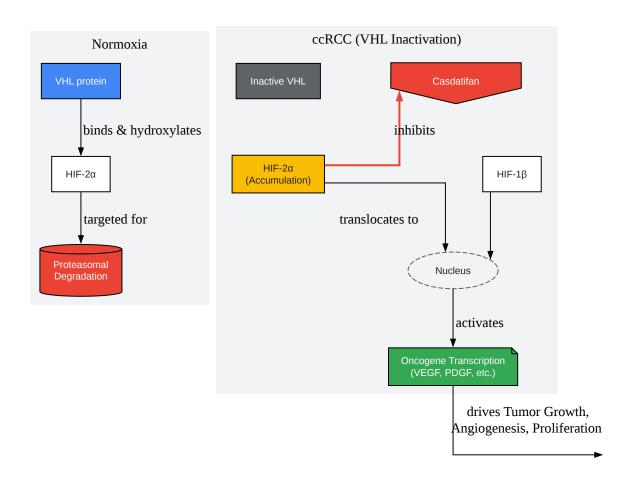
The ARC-20 trial (NCT05536141) is a Phase 1, open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, and preliminary efficacy of **Casdatifan** as a monotherapy and in combination regimens.[2][8]

- Study Design: The monotherapy arm utilized a 3+3 dose-escalation design followed by dose-expansion cohorts.[6][9] The primary endpoints for the Phase 1 portion are the incidence of adverse events and dose-limiting toxicities (DLTs).[2] Secondary endpoints include Objective Response Rate (ORR), pharmacokinetics, and pharmacodynamics.[2]
- Patient Population (Dose-Expansion Monotherapy): Patients enrolled had histologically confirmed advanced or metastatic ccRCC and must have received prior treatment with both an anti-PD-1/PD-L1 therapy and a VEGFR-targeting TKI.[10] Key inclusion criteria included having at least one measurable lesion per RECIST 1.1 and an ECOG performance status of ≤ 1.[10][11] Patients with prior exposure to a HIF-2α inhibitor were excluded.[11]
- Intervention: In the dose-expansion cohort detailed in the tables above, patients received
 Casdatifan 100 mg administered orally once daily.[6]
- Assessments: Tumor assessments were conducted via imaging scans at baseline and regular intervals during treatment to evaluate response based on RECIST 1.1 criteria. Safety



was monitored continuously through the collection of adverse event data.

Visualizations Signaling Pathway



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Caption: Simplified VHL/HIF- 2α signaling pathway in ccRCC and the mechanism of action of **Casdatifan**.



Experimental Workflow

Caption: High-level workflow for the ARC-20 clinical trial's monotherapy expansion cohort.

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